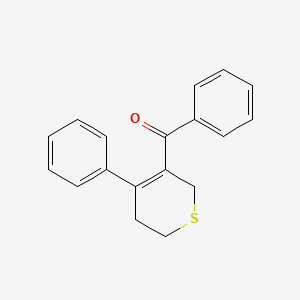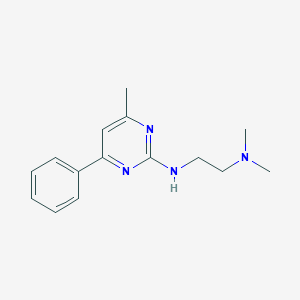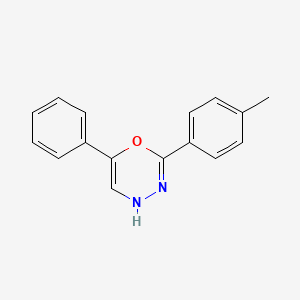![molecular formula C12H11NO3 B14373653 N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine CAS No. 89665-37-2](/img/structure/B14373653.png)
N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine is an organic compound characterized by the presence of a furan ring, a phenyl group, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine typically involves the reaction of 2-(furan-2-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently converted to the desired hydroxylamine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The furan ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted furan and phenyl derivatives.
Scientific Research Applications
N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(Furan-2-yl)methylidene]hydroxylamine
- N-[(Phenyl)methylidene]hydroxylamine
- 2-(Furan-2-ylmethoxy)benzaldehyde
Uniqueness
N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine is unique due to the presence of both furan and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89665-37-2 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-[[2-(furan-2-ylmethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11NO3/c14-13-8-10-4-1-2-6-12(10)16-9-11-5-3-7-15-11/h1-8,14H,9H2 |
InChI Key |
AIWVDERXMQLAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
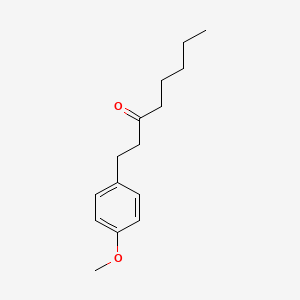
![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)
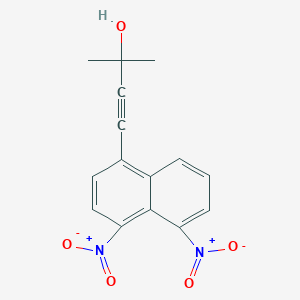
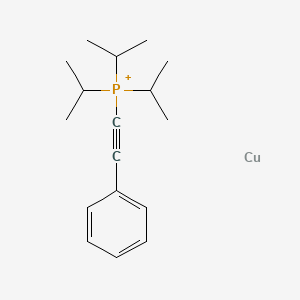
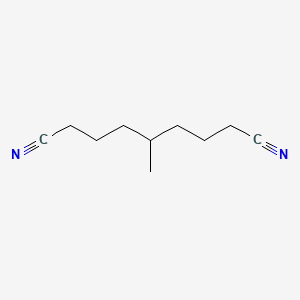
phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)
silanol](/img/structure/B14373629.png)
